molecular formula C12H14ClFO B1322201 6-Chloro-1-(2-fluorophenyl)-1-oxohexane CAS No. 488098-59-5

6-Chloro-1-(2-fluorophenyl)-1-oxohexane

Cat. No.: B1322201
CAS No.: 488098-59-5
M. Wt: 228.69 g/mol
InChI Key: KCVCKLLLZBUONZ-UHFFFAOYSA-N
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Description

6-Chloro-1-(2-fluorophenyl)-1-oxohexane is a halogenated aromatic ketone featuring a hexane backbone substituted with a chlorine atom at the sixth carbon and a 2-fluorophenyl group at the first position. The compound’s reactivity and stability are influenced by the electron-withdrawing fluorine atom in the ortho position and the chlorine substituent, which may enhance its utility in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

6-chloro-1-(2-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVCKLLLZBUONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622002
Record name 6-Chloro-1-(2-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488098-59-5
Record name 6-Chloro-1-(2-fluorophenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane typically involves the reaction of 2-fluorobenzene with a suitable chloroalkane under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where 2-fluorobenzene reacts with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 6-chloro-1-(2-fluorophenyl)hexanoic acid.

    Reduction: Formation of 6-chloro-1-(2-fluorophenyl)hexanol.

    Substitution: Formation of 6-substituted-1-(2-fluorophenyl)-1-oxohexane derivatives.

Scientific Research Applications

6-Chloro-1-(2-fluorophenyl)-1-oxohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(2-fluorophenyl)-1-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups can influence its binding affinity and specificity towards these targets. The ketone group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Ortho vs. Para Fluorophenyl Derivatives
  • 6-Chloro-1-(4-fluorophenyl)-1-oxohexane (CAS 61191-90-0):
    • Molecular Formula: C₁₂H₁₄ClFO
    • Molecular Weight: 228.69 g/mol
    • Key Difference: Fluorine in the para position reduces steric hindrance compared to the ortho-substituted target compound. This positional isomerism may alter solubility and intermolecular interactions .
Chlorophenyl Derivatives
Mixed Halogen Derivatives
  • 6-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxohexane :
    • Key Difference: The presence of both chlorine and fluorine substituents introduces synergistic electronic effects, which could influence binding affinity in receptor-based applications .

Alkyl vs. Hydroxyl Substituents

  • 6-Chloro-1-(3-hydroxyphenyl)-1-hexanone: Molecular Formula: C₁₂H₁₅ClO₂ Molecular Weight: 226.70 g/mol Key Difference: The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic fluorine in the target compound. This impacts solubility and biological activity .

Methyl-Substituted Analogs

  • 6-Chloro-1-(4-methylphenyl)-1-oxohexane (CAS 898785-32-5):

    • Boiling Point: 342.2°C (predicted)
    • Density: 1.046 g/cm³
    • Key Difference: The para-methyl group enhances lipophilicity, which may improve membrane permeability in drug design .

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